N-cyclopentyl-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-CYCLOPENTYL-2-({3-[(4-METHOXYPHENYL)METHYL]-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a thieno[3,2-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The presence of various functional groups, including a methoxyphenyl moiety and a cyclopentyl group, contributes to its unique chemical properties and biological activities.
Properties
Molecular Formula |
C21H23N3O3S2 |
|---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
N-cyclopentyl-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H23N3O3S2/c1-27-16-8-6-14(7-9-16)12-24-20(26)19-17(10-11-28-19)23-21(24)29-13-18(25)22-15-4-2-3-5-15/h6-11,15H,2-5,12-13H2,1H3,(H,22,25) |
InChI Key |
HWYIMIJSTKFMNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPENTYL-2-({3-[(4-METHOXYPHENYL)METHYL]-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a suitable catalyst.
Attachment of the Cyclopentyl Group: This step may involve a nucleophilic substitution reaction where a cyclopentyl halide reacts with the intermediate compound.
Final Coupling and Sulfanylation: The final product is obtained by coupling the intermediate with a suitable sulfanylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and stringent quality control measures to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPENTYL-2-({3-[(4-METHOXYPHENYL)METHYL]-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
N-CYCLOPENTYL-2-({3-[(4-METHOXYPHENYL)METHYL]-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-2-({3-[(4-METHOXYPHENYL)METHYL]-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Methoxyphenyl-Containing Compounds: Molecules that feature the methoxyphenyl group but differ in other structural aspects.
Uniqueness
N-CYCLOPENTYL-2-({3-[(4-METHOXYPHENYL)METHYL]-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
